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Compound of Interest

Compound Name: Aticaprant

Cat. No.: B605669

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the clinical trial results for
Aticaprant, a selective kappa-opioid receptor (KOR) antagonist investigated for the treatment
of Major Depressive Disorder (MDD). The following information is intended to help researchers
interpret the negative or inconclusive outcomes of the Aticaprant clinical trial program and to
offer troubleshooting guidance for future experimental designs.

Frequently Asked Questions (FAQSs)

Q1: What was the rationale behind developing Aticaprant for Major Depressive Disorder?

Al: Aticaprant was developed to target the kappa-opioid receptor (KOR), a key component of
the endogenous opioid system.[1] The rationale stemmed from the hypothesis that
hyperactivity of the dynorphin/KOR system contributes to the negative affective states and
anhedonia (the inability to feel pleasure) often seen in depression. By blocking the KOR,
Aticaprant was expected to alleviate these core symptoms of MDD.[1][2] Preclinical studies in
animal models of depression showed that Aticaprant had antidepressant-like effects.[3]

Q2: What were the key findings from the Phase 2 clinical trial for Aticaprant?

A2: The Phase 2 trial (NCT03559192) for Aticaprant as an adjunctive therapy in patients with
MDD who had an inadequate response to standard antidepressants showed a statistically
significant, albeit modest, improvement in the primary endpoint.[1][4] Specifically, there was a
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2.1-point greater reduction in the Montgomery-Asberg Depression Rating Scale (MADRS)
score for the Aticaprant group compared to placebo.[1] However, the trial failed to show
significant improvements in several secondary endpoints, including measures of anhedonia
(Snaith-Hamilton Pleasure Scale - SHAPS), global illness severity (CGI-S), and anxiety (HAM-
A).[1]

Q3: Why was the Phase 3 clinical trial program for Aticaprant discontinued?

A3: The Phase 3 program, known as VENTURA, which consisted of five separate studies, was
discontinued due to a lack of efficacy.[2][5] Johnson & Johnson, the developer, announced that
the trials did not meet their primary endpoints for improving depressive symptoms in the target
patient population.[2][5][6] While specific quantitative data from the Phase 3 trials have not
been publicly released, the overall conclusion was that Aticaprant did not demonstrate a
sufficient therapeutic benefit over placebo in this larger patient population.[6][7]

Q4: Were there any safety concerns with Aticaprant in the clinical trials?

A4: Across both the Phase 2 and the discontinued Phase 3 trials, Aticaprant was reported to
be safe and well-tolerated.[2][3] In the Phase 2 study, the incidence of adverse events was
similar between the Aticaprant and placebo groups, with headache, diarrhea, and
nasopharyngitis being the most commonly reported. The discontinuation of the Phase 3
program was not due to safety issues.[6]

Troubleshooting Guide for Experimental Design

Interpreting the discrepancy between the Phase 2 and Phase 3 results of Aticaprant requires
a critical evaluation of the experimental design and potential confounding factors. Below are
key areas for consideration in future research on KOR antagonists for MDD.

Patient Population & Heterogeneity

 Issue: The modest effect in Phase 2 and failure in Phase 3 could suggest that KOR
antagonists are only effective in a specific sub-population of patients with MDD. The broad
inclusion criteria in Phase 3 may have diluted this potential effect.

e Troubleshooting:
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o Biomarker Stratification: Future studies should consider incorporating biomarkers to
identify patients with a hyperactive dynorphin/KOR system. This could involve
cerebrospinal fluid (CSF) analysis of dynorphin levels or functional neuroimaging to
assess KOR availability and function.

o Anhedonia as a Primary Focus: While the VENTURA program targeted patients with
anhedonia, future trials could refine this by focusing on specific subtypes of anhedonia
(e.g., motivational vs. consummatory) and using more sensitive and objective measures

beyond self-report scales.

Placebo Response

 Issue: A high placebo response rate is a common challenge in antidepressant trials and may
have contributed to the failure to demonstrate a significant drug-placebo difference in the
Phase 3 studies.

e Troubleshooting:

o Centralized Raters and Rigorous Training: Employing a centralized group of highly trained
and calibrated raters for efficacy assessments can help reduce inter-rater variability and

minimize placebo response.

o Lead-in Period Design: The design of the placebo lead-in period is crucial. The duration
and criteria for identifying placebo responders should be carefully optimized to enrich the
study population with true non-responders.

Dosing and Target Engagement

 Issue: While positron emission tomography (PET) imaging has shown high KOR occupancy
at the doses used, the optimal dosing strategy for sustained clinical efficacy remains a

question.[8]
e Troubleshooting:

o Dose-Ranging Studies: More extensive dose-ranging studies in the target patient
population could help determine the optimal dose and dosing frequency to achieve a
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sustained therapeutic effect without inducing receptor adaptations that might blunt the

response over time.

o Correlating Occupancy with Clinical Response: Future trials should aim to correlate the

degree of KOR occupancy with clinical outcomes on an individual patient level to establish

a clear exposure-response relationship.

Data Presentation

Table 1: Summary of Aticaprant Phase 2 Trial (NCT03559192) Efficacy Results

Outcome Measure

Aticaprant Group Placebo Group Difference (p-value)

Primary Endpoint

Change in MADRS
Total Score

-2.1 (p = 0.04)[1]

Secondary Endpoints

Change in SHAPS

No significant

Not Specified Not Specified )
Score difference[1]
Change in CGI-S N N No significant
Not Specified Not Specified )
Score difference[1]
Change in HAM-A N N No significant
Not Specified Not Specified )
Score difference[1]
Change in SMDDS N N No significant
Not Specified Not Specified

Score

difference[1]

Table 2: Summary of Aticaprant Phase 3 VENTURA Program Status

e Reason for
Study Identifier Status . . .
Discontinuation
VENTURA Program (5 studies)  Discontinued Lack of Efficacy[2][5]
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Experimental Protocols
Aticaprant Phase 2 Study (NCT03559192) Design

» Objective: To evaluate the efficacy and safety of Aticaprant as an adjunctive treatment for
MDD in patients with an inadequate response to a selective serotonin reuptake inhibitor
(SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI).

o Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

» Patient Population: 181 adults with a diagnosis of MDD who were partial responders to their
current antidepressant medication.[1]

e Intervention:
o Aticaprant 10 mg once daily.
o Placebo once daily.
o Duration: 6 weeks of treatment.[1]

e Primary Outcome Measure: Change from baseline in the Montgomery-Asberg Depression
Rating Scale (MADRS) total score at week 6.[1]

» Key Secondary Outcome Measures: Changes in the Snaith-Hamilton Pleasure Scale
(SHAPS), Clinical Global Impression-Severity (CGI-S), Hamilton Anxiety Rating Scale (HAM-
A), and the self-rated Montgomery-Asberg Depression Rating Scale (SMDDS).[1]

Aticaprant Phase 3 VENTURA Program Design (General
Overview)
» Objective: To confirm the efficacy and safety of Aticaprant as an adjunctive treatment for

MDD in a larger patient population.

o Study Design: The program included five randomized, double-blind, placebo-controlled
Phase 3 studies.[2]
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» Patient Population: Adults with MDD who had an inadequate response to current
antidepressant therapy.[2]

 Intervention: Aticaprant as an add-on to ongoing antidepressant treatment.[2]

e Primary Outcome Measure: Improvement in depressive symptoms.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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